![molecular formula C23H25N5O6S2 B2973482 (Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate CAS No. 1025355-94-5](/img/structure/B2973482.png)
(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate
説明
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidinone core fused with a thioxothiazolidinone ring, a piperazinone moiety, and ester/methoxyethyl substituents. Its Z-configuration at the methylidene bridge (C=CH) is critical for its stereochemical and electronic properties.
特性
IUPAC Name |
methyl 2-[1-[3-[(Z)-[3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O6S2/c1-13-5-4-7-27-18(13)25-19(26-8-6-24-20(30)15(26)12-17(29)34-3)14(21(27)31)11-16-22(32)28(9-10-33-2)23(35)36-16/h4-5,7,11,15H,6,8-10,12H2,1-3H3,(H,24,30)/b16-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEGZKWGWVCWAN-WJDWOHSUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCOC)N4CCNC(=O)C4CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCOC)N4CCNC(=O)C4CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
生物活性
(Z)-Methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate is a complex organic compound with potential biological applications. This article explores its biological activity, including antibacterial and antifungal properties, as well as its mechanisms of action based on recent research findings.
Structural Overview
The compound features several functional groups that contribute to its biological activity:
- Thiazolidinedione nucleus : Known for various pharmacological properties.
- Pyrido[1,2-a]pyrimidine structure : Implicated in diverse biological activities.
- Piperazine moiety : Often associated with neuroactive compounds.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinedione, including those related to the compound , exhibit significant antibacterial properties.
Key Findings:
-
Efficacy Against Bacteria :
- Compounds derived from thiazolidinedione structures showed antibacterial activity exceeding that of standard antibiotics like ampicillin and streptomycin by 10 to 50 times against various Gram-positive and Gram-negative bacteria .
- The most sensitive bacterium was Enterobacter cloacae, whereas Escherichia coli exhibited resistance.
- Minimum Inhibitory Concentration (MIC) :
Table 1: Antibacterial Activity Summary
Compound | Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
---|---|---|---|
Compound 8 | Enterobacter cloacae | 0.004–0.03 | 0.008–0.06 |
Compound 15 | E. coli | High Resistance | N/A |
Antifungal Activity
The compound also displays promising antifungal properties, with studies indicating effective inhibition against various fungal strains.
Key Findings:
- Efficacy Against Fungi :
Table 2: Antifungal Activity Summary
Compound | Fungal Strain | MIC (mg/mL) |
---|---|---|
Compound 15 | Trichoderma viride | 0.004–0.06 |
Compound X | Aspergillus fumigatus | High Resistance |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways :
- Biofilm Inhibition :
Case Studies
A notable case study involved the evaluation of a series of thiazolidinedione derivatives where compounds were tested against resistant bacterial strains and displayed superior activity compared to traditional antibiotics .
類似化合物との比較
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing physicochemical properties, bioactivity, and molecular descriptors.
Table 1: Structural and Functional Comparison
Key Observations :
Structural Complexity: The target compound’s pyrido[1,2-a]pyrimidinone-thioxothiazolidinone hybrid is unique compared to simpler thiazolidinones (e.g., antidiabetic agents like rosiglitazone) or imidazo[1,2-a]pyridines (e.g., Compound 2d in ). This complexity may enhance binding specificity but complicate synthesis . The Z-configuration at the methylidene bridge likely influences molecular geometry and electronic distribution, affecting interactions with biological targets .
This contrasts with non-thiolated analogs, which exhibit reduced bioactivity . The methoxyethyl side chain may improve solubility compared to purely hydrophobic derivatives (e.g., aryl-substituted thiazolidinones) .
Bioactivity Hypotheses: Similar pyrido-pyrimidinone hybrids (e.g., pyrido[1,2-a]pyrimidin-4-one derivatives) have demonstrated anticancer activity via topoisomerase inhibition . The target compound’s 9-methyl and 4-oxo groups could modulate DNA intercalation or protein binding . Thioxothiazolidinones are known for antimicrobial properties; the methoxyethyl substituent might reduce cytotoxicity while maintaining efficacy .
Table 2: Physicochemical Properties (Hypothetical)
Research Findings and Methodological Insights
Synthetic Challenges: The target compound’s intricate structure requires multi-step synthesis, including cyclocondensation (for pyrido-pyrimidinone) and regioselective thiolation. Similar protocols are described for imidazo[1,2-a]pyridines in . Stereochemical control at the Z-configuration may necessitate chiral catalysts or photochemical methods .
Analytical Characterization :
- As demonstrated in , NMR (1H/13C) and HRMS are essential for verifying the structure. The target compound’s thioxo group would show distinct IR peaks at ~1200 cm⁻¹ (C=S stretch) .
- 2D-HPTLC () could standardize purity, critical for bioactivity studies .
Electronic descriptors (e.g., HOMO-LUMO gap) may correlate with redox activity, relevant for pro-drug activation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
- Methodology : The compound’s synthesis involves coupling heterocyclic precursors under mild conditions. For example, caesium carbonate (Cs₂CO₃) in dry DMF at room temperature facilitates nucleophilic substitution or condensation reactions, as demonstrated in analogous thioxothiazolidinone syntheses . Yield optimization can be achieved via Design of Experiments (DoE) to test variables like solvent polarity, base strength, and reaction time. Bayesian optimization algorithms (e.g., for parameter space exploration) further enhance efficiency .
Q. How should researchers characterize this compound to confirm structural integrity and purity?
- Methodology : Use a multi-technique approach:
- 1H/13C NMR : Verify substituent positions and stereochemistry, focusing on diagnostic peaks (e.g., thioxothiazolidinone C=S at ~125 ppm in 13C NMR) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thiocarbonyl (C=S, ~1200 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
- HPLC-PDA/MS : Assess purity (>95%) and detect trace byproducts .
Q. What reaction mechanisms underlie the formation of its heterocyclic core?
- Methodology : The pyrido[1,2-a]pyrimidin-4-one and thioxothiazolidinone moieties likely form via cyclocondensation. For example, a Michael addition followed by intramolecular cyclization could explain the piperazin-2-yl acetate linkage. Computational tools (DFT or MD simulations) can model transition states and validate proposed mechanisms .
Advanced Research Questions
Q. How can computational strategies predict the compound’s reactivity in novel reactions?
- Methodology :
- Machine Learning (ML) : Train models on high-throughput reaction datasets to predict regioselectivity or side reactions .
- Molecular Dynamics (MD) : Simulate solvent effects and non-covalent interactions (e.g., π-π stacking) to guide solvent selection .
- Docking Studies : Map electrophilic/nucleophilic sites for functionalization (e.g., targeting the methylene group for cross-coupling) .
Q. What experimental design frameworks optimize reaction conditions for derivatives?
- Methodology :
- DoE : Use factorial designs to screen variables (temperature, catalyst loading, stoichiometry). For example, a 2³ factorial design can identify interactions between base strength, solvent polarity, and reaction time .
- Response Surface Methodology (RSM) : Refine optimal conditions for maximal yield .
- Automated Flow Chemistry : Enable rapid parameter testing and scale-up .
Q. How can contradictions in spectroscopic data during characterization be resolved?
- Methodology :
- Cross-Validation : Compare NMR/IR data with structurally similar compounds (e.g., thioxothiazolidinone derivatives ).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign ambiguous protons .
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What strategies assess the compound’s stability under varying conditions (pH, temperature)?
- Methodology :
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor degradation via LC-MS .
- Thermogravimetric Analysis (TGA) : Determine thermal stability and decomposition pathways .
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 1–3 months and analyze chemical integrity .
Q. How do non-covalent interactions influence its supramolecular behavior?
- Methodology :
- Crystallography : Identify hydrogen bonds, halogen interactions, or π-stacking in solid-state structures .
- NMR Titration : Measure binding constants with host molecules (e.g., cyclodextrins) .
- Molecular Modeling : Predict solvation effects and aggregation tendencies .
Methodological Considerations for Data Interpretation
- Handling Synthetic Byproducts : Use preparative HPLC to isolate minor components and characterize them via HRMS/2D NMR .
- Reproducibility : Document reaction parameters (e.g., moisture levels, stirring rate) to mitigate batch-to-batch variability .
- Data Archiving : Share raw spectral data and crystallographic files via repositories (e.g., Cambridge Structural Database) to enable peer validation .
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